Cas no 478248-52-1 (2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
- SMR000179867
- MLS000546469
- 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide
- 2-chloro-N-(9-oxothioxanthen-2-yl)benzamide
- Bionet1_004425
- BDBM49506
- HMS581J07
- cid_3794832
- HMS2305P05
- REGID_FOR_CID_3794832
- STK737066
- 2-chloro-N-(9-oxo-2-thioxanthenyl)benzamide
- 2-chloro-N-(9-ketothioxanthen-2-yl)benzamide
- 2-chloro-N~1~-(9-oxo-9H-thioxanthen-2-yl)benzami
- 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
-
- インチ: 1S/C20H12ClNO2S/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-18-15(11-12)19(23)14-6-2-4-8-17(14)25-18/h1-11H,(H,22,24)
- InChIKey: GDNFHTMLVHWAQG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(NC1C=CC2=C(C=1)C(C1C=CC=CC=1S2)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 528
- トポロジー分子極性表面積: 71.5
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429858-1g |
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide |
478248-52-1 | 90% | 1g |
¥3121.00 | 2024-05-12 |
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamideに関する追加情報
Research Brief on 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (CAS: 478248-52-1): Recent Advances and Applications
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (CAS: 478248-52-1) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a modulator of key biological pathways, particularly in the context of cancer and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to inhibit protein-protein interactions (PPIs) involving transcription factors implicated in tumor progression. The researchers demonstrated that 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide exhibits high affinity for the p53-MDM2 interaction site, thereby stabilizing p53 and promoting apoptosis in cancer cells. The study utilized X-ray crystallography and molecular dynamics simulations to elucidate the binding mode, revealing key structural features that contribute to its selectivity and potency.
In addition to its anticancer properties, recent preclinical studies have explored the compound's anti-inflammatory effects. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide suppresses NF-κB signaling by targeting the IKK complex, leading to reduced cytokine production in macrophages. This finding suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also advanced our understanding of this compound. A 2023 research team evaluated its metabolic stability and bioavailability using in vitro and in vivo models. The results indicated moderate hepatic clearance and favorable tissue distribution, with particular accumulation in tumor microenvironments. These properties make it a promising candidate for further drug development, though challenges such as solubility and formulation optimization remain to be addressed.
Emerging synthetic strategies for 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide have been reported, including novel catalytic methods to improve yield and purity. A 2024 study in Organic Process Research & Development described a palladium-catalyzed coupling approach that reduces byproduct formation and enhances scalability. Such advancements are critical for enabling large-scale production and facilitating future clinical trials.
In conclusion, 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (CAS: 478248-52-1) represents a multifaceted compound with significant potential in oncology and immunology. Ongoing research aims to refine its pharmacological profile and explore combination therapies. As the field progresses, this molecule may serve as a cornerstone for developing next-generation targeted therapies.
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